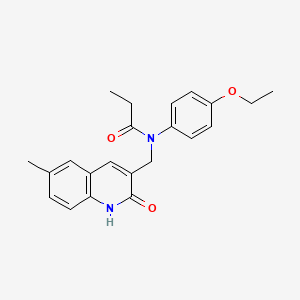
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an ideal candidate for use in various laboratory experiments.
科学研究应用
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells.
Another potential application of this compound is in the field of infectious diseases. Studies have shown that this compound has potent anti-microbial properties and can inhibit the growth of various bacteria and viruses.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide is not fully understood. However, studies have shown that this compound works by inhibiting the activity of certain enzymes that are involved in various cellular processes. This inhibition leads to the disruption of cellular processes, which ultimately results in the inhibition of cancer cell growth or the inhibition of microbial growth.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide has several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the expression of certain proteins that are involved in cancer cell growth.
实验室实验的优点和局限性
One of the main advantages of using N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide in lab experiments is its potency. This compound has been shown to be highly effective in inhibiting cancer cell growth and microbial growth.
However, one of the limitations of using this compound in lab experiments is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide. One direction is to study the potential of this compound in combination with other anti-cancer or anti-microbial agents. Studies have shown that this compound can enhance the effectiveness of other agents when used in combination.
Another direction is to study the potential of this compound in other disease models. Studies have shown that this compound has potential applications in the treatment of various diseases, including autoimmune diseases and neurodegenerative diseases.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide is a promising compound that has several potential applications in scientific research. Its unique properties make it an ideal candidate for use in various laboratory experiments. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
合成方法
The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide is a complex process that involves several steps. The first step involves the synthesis of 2-hydroxy-6-methylquinoline-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 4-ethoxyaniline to give the corresponding amide. The amide is then reacted with propionyl chloride to give the final product.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-21(25)24(18-7-9-19(10-8-18)27-5-2)14-17-13-16-12-15(3)6-11-20(16)23-22(17)26/h6-13H,4-5,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSCBUVRNFACLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

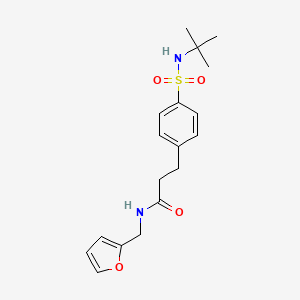
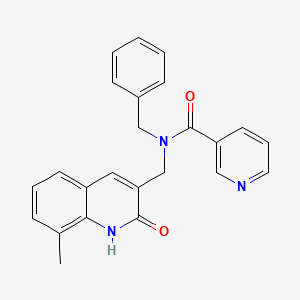
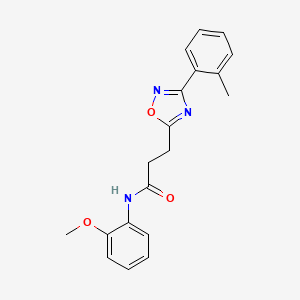
![N-[1-(4-Еthoxyphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7705251.png)
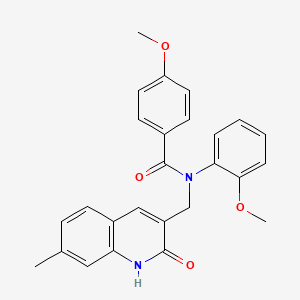

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7705287.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide](/img/structure/B7705288.png)

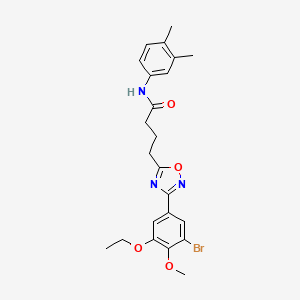
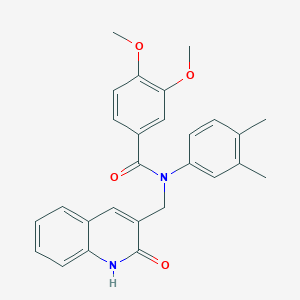
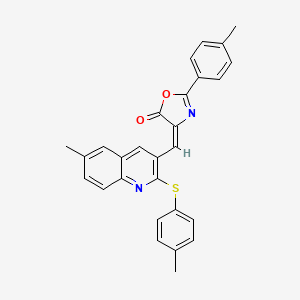

![4-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705320.png)